molecular formula C17H17N5O3 B10921631 Propan-2-yl 4-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate

Cat. No.: B10921631
M. Wt: 339.3 g/mol
InChI Key: ZPCSYJLEYTWABH-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Coupling with isopropyl benzoate: The triazolopyrimidine intermediate is then coupled with isopropyl benzoate using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles like amines or thiols can replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

ISOPROPYL 4-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding pocket of CDK2, and the pathways involved are related to cell cycle regulation and apoptosis induction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 4-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This makes it a more potent candidate for anticancer therapy.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

propan-2-yl 4-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C17H17N5O3/c1-10(2)25-16(24)12-4-6-13(7-5-12)21-15(23)14-8-11(3)20-17-18-9-19-22(14)17/h4-10H,1-3H3,(H,21,23)

InChI Key

ZPCSYJLEYTWABH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Origin of Product

United States

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